REACTION_CXSMILES
|
C1(CCC([N:10]2[CH:14]([CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:13][O:12][C:11]2=[O:22])=O)CCCC1.C(C1C=C(C(C)C)C=C(C(C)C)C=1S(N=[N+]=[N-])(=O)=O)(C)C>>[C:16]1([CH2:15][CH:14]2[CH2:13][O:12][C:11](=[O:22])[NH:10]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
cyclooctyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)N1C(OCC1CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)N=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1NC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(CCC([N:10]2[CH:14]([CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:13][O:12][C:11]2=[O:22])=O)CCCC1.C(C1C=C(C(C)C)C=C(C(C)C)C=1S(N=[N+]=[N-])(=O)=O)(C)C>>[C:16]1([CH2:15][CH:14]2[CH2:13][O:12][C:11](=[O:22])[NH:10]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
cyclooctyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)N1C(OCC1CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)N=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1NC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(CCC([N:10]2[CH:14]([CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:13][O:12][C:11]2=[O:22])=O)CCCC1.C(C1C=C(C(C)C)C=C(C(C)C)C=1S(N=[N+]=[N-])(=O)=O)(C)C>>[C:16]1([CH2:15][CH:14]2[CH2:13][O:12][C:11](=[O:22])[NH:10]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
cyclooctyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)N1C(OCC1CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)N=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1NC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |